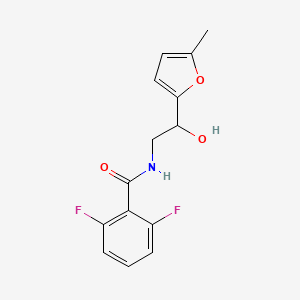![molecular formula C26H24N2O5 B2728371 (Z)-8-(3,4-dimethoxyphenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951984-60-4](/img/structure/B2728371.png)
(Z)-8-(3,4-dimethoxyphenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-8-(3,4-dimethoxyphenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C26H24N2O5 and its molecular weight is 444.487. The purity is usually 95%.
BenchChem offers high-quality (Z)-8-(3,4-dimethoxyphenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-8-(3,4-dimethoxyphenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thermally Curable Benzoxazine Monomer with a Photodimerizable Coumarin Group
A new monomer possessing both benzoxazine and coumarin rings was synthesized and characterized. It undergoes photodimerization and demonstrates thermal ring-opening reactions. The thermal behavior of the cured product was investigated, highlighting applications in creating advanced materials with specific light-responsive properties (Kiskan & Yagcı, 2007).
Reactions of Thioxo-thiazolidines with Nitrile Oxides
This study explores the reactions between thioxo-thiazolidines and nitrile oxides, leading to various compounds. The research provides a foundation for developing new synthetic pathways and understanding the reactivity of similar heterocyclic compounds (Kandeel & Youssef, 2001).
Poly[bis(pyrrol-2-yl)arylenes]: Conducting Polymers from Low Oxidation Potential Monomers
The synthesis of derivatized bis(pyrrol-2-yl) arylenes and their electrochemical polymerization is discussed. The study showcases the potential of these materials in creating conducting polymers with stable electrically conducting forms, relevant for electronic and optoelectronic applications (Sotzing et al., 1996).
Conversion of a Carboxy Group into a 4,6-Dimethoxy-1,3,5-triazine Group
This research presents a method for converting carboxylic acids into 4,6-dimethoxy-1,3,5-triazines, applied to N-benzylpyroglutamic acids. The findings have implications for synthesizing potential antifungal products, indicating the versatility of similar chemical structures in drug development (Oudir et al., 2006).
Encapsulation of Aromatic Molecules in Hexanuclear Arene Ruthenium Cages
The self-assembly of organometallic cations into hexanuclear cages capable of encapsulating large aromatic molecules is detailed. This research has applications in materials science, specifically in the design of molecular containers for drug delivery or molecular recognition systems (Mattsson et al., 2008).
Propiedades
IUPAC Name |
(2Z)-8-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-4-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-30-22-5-3-17(13-23(22)31-2)9-12-28-15-20-21(32-16-28)6-4-19-25(29)24(33-26(19)20)14-18-7-10-27-11-8-18/h3-8,10-11,13-14H,9,12,15-16H2,1-2H3/b24-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEMMSJFIAIHIZ-OYKKKHCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC3=C(C=CC4=C3OC(=CC5=CC=NC=C5)C4=O)OC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2CC3=C(C=CC4=C3O/C(=C\C5=CC=NC=C5)/C4=O)OC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-8-(3,4-dimethoxyphenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate hydrochloride](/img/structure/B2728288.png)
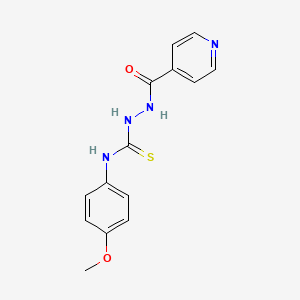
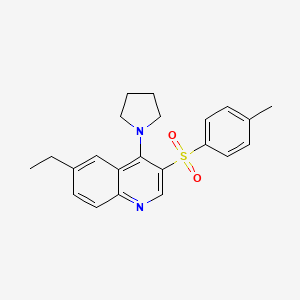
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2728293.png)
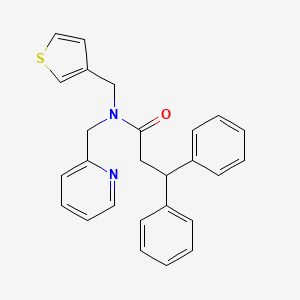
![(E)-3-(Furan-3-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)prop-2-enamide](/img/structure/B2728296.png)
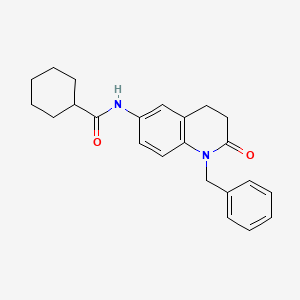
![5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2728299.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2728300.png)
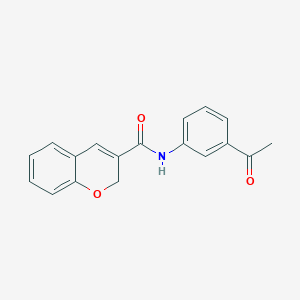
![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2728305.png)
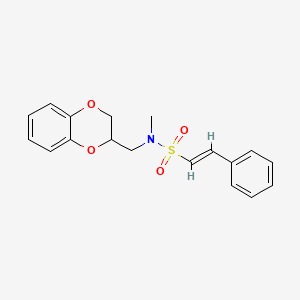
![1-[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2728309.png)
